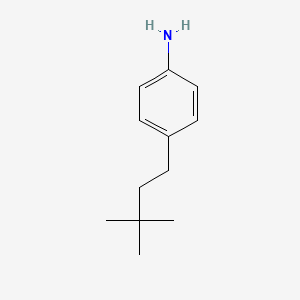

4-(3,3-Dimethylbutyl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of substituted anilines and quinazolines, both privileged pharmacological structures, can be cumbersome, hazardous or, in some cases, unavailable . A straightforward method has been developed for making isatoic anhydride-8-amide from isatin-7-carboxylic acid as a tool to easily produce a range of quinazoline and substituted aniline derivatives using adaptable pH-sensitive cyclization chemistry . This approach is inexpensive, simple, fast, efficient at room temperature, and scalable .

Molecular Structure Analysis

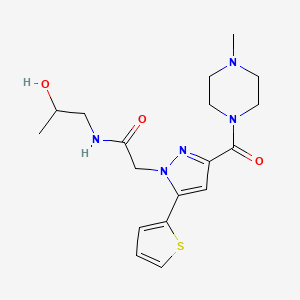

The molecular formula of 4-(3,3-Dimethylbutyl)aniline is C12H19N. The molecular weight is 177.291.

Chemical Reactions Analysis

While photocatalytic two-component reactions have become versatile strategies for the synthesis of alkylamines, multicomponent variants remain underdeveloped . A metallaphotoredox-promoted three-component amination reaction using tertiary alkylamines, nitroarenes, and carboxylic acids to give N-alkyl aniline products has been described .

Aplicaciones Científicas De Investigación

Electroluminescent Materials

4-(3,3-Dimethylbutyl)aniline derivatives have been utilized in the development of color-tunable emitting amorphous molecular materials for organic electroluminescent (EL) devices. These materials, known for emitting multicolor light, including white, are characterized by their intense fluorescence emission and the ability to form stable amorphous glasses with high glass-transition temperatures above 120 °C. Their bipolar character allows them to function as excellent emitting materials for organic EL devices, and they serve as good host materials for emissive dopants, permitting color tuning and enhancing device performance (Hidekaru Doi et al., 2003).

Photophysical Properties

The structure and photophysical properties of certain borylanilines, which share similar donor and acceptor centers with 4-(3,3-Dimethylbutyl)aniline, have been studied for their unique solid-state structures. These compounds exhibit intermolecular N–H- - -π electrostatic interactions and their structural and photophysical properties offer insights into their potential applications (P. Sudhakar et al., 2013).

Polymerization and Conductivity

4-(3,3-Dimethylbutyl)aniline is also significant in the field of polymer science. A study highlights the polymerization of aniline dimer, N-(4-aminophenyl)aniline, to obtain polyaniline in its emeraldine base form. This form, upon acidification, gives the conducting emeraldine salt form of polyaniline, showcasing the material's potential in conductivity applications (H. V. Rasika Dias et al., 2006).

Ratiometric Fluorescent Thermometry

In a unique application, the fluorescence intensity of a N,N-dimethyl-4-((2-methylquinolin-6-yl)ethynyl)aniline derivative exhibits an increase with rising temperature. This unusual behavior, due to the activation of more vibrational bands leading to stronger emissions, allows the dye to be used for ratiometrically detecting temperature, showcasing its potential in thermometry (Cheng Cao et al., 2014).

Chemical Oxidative Polymerization

Another study focuses on the theoretical approach to aniline polymerization, analyzing the oxidation in the aqueous medium and highlighting the importance of reactivity difference between fully oxidized aniline oligomers. This study helps in understanding the polymerization mechanism of aniline and its derivatives (G. Ćirić-Marjanović et al., 2006).

Melamine-based Dendrimers

Research on melamine-based dendrimers incorporating 4-(n-octyloxy)aniline as a peripheral unit reveals their potential in creating novel organic materials. The study demonstrates the influence of the nature of the dendritic construction on the aptitude of dendrimers to self-organize in solution and self-assemble in the solid state (Cristina Morar et al., 2018).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-(3,3-dimethylbutyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-12(2,3)9-8-10-4-6-11(13)7-5-10/h4-7H,8-9,13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMCOWTGXTHSFMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCC1=CC=C(C=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,3-Dimethylbutyl)aniline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Methoxy-7-oxaspiro[3.5]nonan-2-yl)acetic acid](/img/structure/B2384204.png)

![2-(4-(5-chloro-4-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2384205.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(3-methoxyazetidin-1-yl)phenyl)acetamide](/img/structure/B2384209.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-bromothiophene-2-carboxamide hydrochloride](/img/structure/B2384213.png)

![N-(4-chlorophenyl)-2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2384218.png)

![[2-(3,4-Dimethoxyphenyl)ethyl][(5-chloro-2-methoxyphenyl)sulfonyl]amine](/img/structure/B2384223.png)

![1-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B2384227.png)